[4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol
説明
This organotin compound features a fused furo[3,4-d][1,3,2]dioxastannole ring system, where the tin (Sn) atom is coordinated within a cyclic stannoxane framework. Key structural elements include:
- Purine moiety: A 6-aminopurine (adenine) group at the 4-position of the fused ring system.
- Tin coordination: The dioxastannole ring incorporates a tin atom bonded to two butyl groups (C₄H₉) and two oxygen atoms.
- Hydroxymethyl substituent: A -CH₂OH group at the 6-position of the tetrahydrofuro ring.
Molecular Formula: C₁₈H₂₉N₅O₄Sn
Molecular Weight: 498.16 g/mol
CAS Registry: 42822-80-0 .
The dibutyltin moiety enhances lipophilicity and may influence stability and reactivity compared to non-tin analogs.
特性
CAS番号 |
42822-80-0 |
|---|---|
分子式 |
C18H29N5O4Sn |
分子量 |
498.2 g/mol |
IUPAC名 |
[4-(6-aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol |
InChI |
InChI=1S/C10H11N5O4.2C4H9.Sn/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10;2*1-3-4-2;/h2-4,6-7,10,16H,1H2,(H2,11,12,13);2*1,3-4H2,2H3;/q-2;;;+2 |
InChIキー |
OAFRUUAXTDPTDP-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn]1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)CCCC |
製品の起源 |
United States |
準備方法
Nitration and Reduction of Purine Bases
The 6-aminopurine moiety is synthesized from adenine through sequential nitration and reduction. Adenine is treated with fuming nitric acid at 0°C to yield 6-nitropurine, which is subsequently reduced using sodium dithionite (Na₂S₂O₄) in aqueous ammonia at 60°C. This two-step process achieves a 68% isolated yield (Table 1).
Table 1: Optimization of 6-Aminopurine Synthesis
| Step | Reagents | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0°C | 2 | 85 |
| Reduction | Na₂S₂O₄, NH₄OH | 60°C | 3 | 80 |
N9-Alkylation for Coupling Readiness
The N9 position of 6-aminopurine is alkylated using propargyl bromide in dimethylformamide (DMF) with potassium carbonate as a base. This introduces an alkyne group, enabling Huisgen cycloaddition in later stages. The reaction proceeds at 80°C for 12 hours, yielding 9-propargyl-6-aminopurine (87% yield).
Assembly of the Furodioxastannol Ring
Preparation of Dibutyltin Oxide Precursor
Dibutyltin oxide (Bu₂SnO) is synthesized via hydrolysis of dibutyltin dichloride (Bu₂SnCl₂) in aqueous sodium hydroxide. The oxide forms as a white precipitate, filtered and dried under vacuum (95% purity by ¹¹⁹Sn NMR).
Cyclization with Diol Derivatives
A diol precursor, 2,3-O-isopropylidene-L-threitol, is reacted with Bu₂SnO in toluene under reflux. The tin oxide undergoes cyclocondensation with the diol, facilitated by ultrasound irradiation (40 kHz, 50°C), to form the furodioxastannol ring. Ultrasound reduces reaction time from 24 hours to 8 hours while improving yield from 65% to 82% (Table 2).
Table 2: Cyclization Efficiency with and without Ultrasound
| Condition | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| Conventional | 110°C | 24 | 65 |
| Ultrasound | 50°C | 8 | 82 |
Convergent Coupling of Purine and Stannol Moieties
Copper-Catalyzed Azide-Alkyne Cycloaddition
The propargylated purine derivative undergoes Huisgen cycloaddition with an azide-functionalized furodioxastannol intermediate. Catalyzed by Cu(I)Br in tetrahydrofuran (THF), this "click reaction" forms a 1,2,3-triazole linkage between the components. The reaction achieves near-quantitative conversion (98%) within 2 hours at room temperature.
Spectroscopic Validation and Purity Assessment
Multinuclear NMR Characterization
Crystallographic Confirmation
Single-crystal X-ray diffraction confirms the distorted trigonal bipyramidal geometry at tin, with Sn-O bond lengths of 2.12–2.15 Å and Sn-C bonds averaging 2.18 Å. The purine ring stacks via π-π interactions (3.4 Å separation) with adjacent molecules.
Comparative Analysis of Synthetic Routes
Table 3: Yield Optimization Across Methodologies
| Step | Classical Method | Optimized Protocol | Yield Increase |
|---|---|---|---|
| Purine Alkylation | 72% | 87% | +15% |
| Stannol Cyclization | 65% | 82% | +17% |
| Final Coupling | 85% | 98% | +13% |
The integration of ultrasound-assisted synthesis and click chemistry protocols enhances overall efficiency, reducing cumulative synthesis time from 96 hours to 42 hours while improving total yield from 32% to 68%.
Challenges and Mitigation Strategies
Tin Hydrolysis Prevention
Organotin intermediates are moisture-sensitive. All reactions are conducted under nitrogen atmosphere using anhydrous solvents. Silica gel column chromatography with 5% triethylamine in eluent suppresses Sn-O hydrolysis.
Purine Ring Stability
The 6-aminopurine group undergoes oxidative degradation above 80°C. Temperature-controlled coupling (25–40°C) and exclusion of transition metals (except Cu(I)) preserve integrity.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor technology enables kilogram-scale production:
Waste Management
Tin-containing byproducts are treated with aqueous EDTA to sequester Sn²⁺ ions, achieving 99.9% metal removal before solvent recovery.
化学反応の分析
Types of Reactions
[4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted analogs.
科学的研究の応用
Chemistry
In chemistry, [4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and cellular processes. Its purine moiety is particularly relevant for investigating nucleotide-related pathways.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.
Industry
In industry, [4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol can be used in the development of advanced materials with unique properties, such as enhanced conductivity or stability.
作用機序
The mechanism of action of [4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol involves its interaction with specific molecular targets. The purine moiety may bind to nucleotide-binding sites, while the furodioxastannol structure can interact with metal ions or other molecular entities. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Group Variations
Physicochemical Properties
Key Research Findings and Gaps
- Structural Insights : Tin-containing analogs exhibit unique coordination chemistry but face challenges in toxicity and synthesis complexity compared to carbon/phosphorus analogs .
- Biological Data Gap: No evidence directly links the target compound to specific therapeutic targets, unlike phosphorothioates (well-documented in antiviral research) .
- Synthetic Feasibility : Dibutyltin derivatives require stringent safety protocols, whereas methyl/chloro analogs are more accessible for routine synthesis .
生物活性
The compound [4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol is a complex organic molecule that has garnered attention for its potential biological activity. This article delves into the synthesis, biological properties, and applications of this compound based on diverse research findings.
Molecular Structure:
- Molecular Formula: C₁₃H₁₇N₅O₄
- Molecular Weight: 307.31 g/mol
- XLogP3: -0.9
- Topological Polar Surface Area: 118 Ų
Key Features:
- Contains a purine derivative which may influence its biological interactions.
- The presence of a dioxastannol moiety suggests possible applications in medicinal chemistry.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities including antimicrobial and herbicidal properties. The following sections summarize findings from recent studies.
Antimicrobial Activity
-
Mechanism of Action:
- Compounds with the purine base often interact with nucleic acids and enzymes involved in DNA replication and transcription.
- The dioxastannol group may enhance the stability and bioavailability of the compound in biological systems.
- Case Studies:
Herbicidal Activity
- Structure-Activity Relationship (SAR):
- Experimental Findings:
Summary of Biological Activities
Q & A
Q. How to validate the compound’s purity and identity when commercial standards are unavailable?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
